N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt
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Overview
Description
N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt is a chemical compound with the molecular formula C23H26N4O7S and a molecular weight of 502.54 g/mol This compound is known for its unique structure, which includes a benzoyl group, a morpholino ring, and a cytosine base
Preparation Methods
The synthesis of N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt involves several steps. The primary synthetic route includes the reaction of cytosine with benzoyl chloride to form N4-benzoyl cytosine. This intermediate is then reacted with morpholine to introduce the morpholino group. Finally, the compound is tosylated using p-toluenesulfonyl chloride to obtain the tosylate salt. The reaction conditions typically involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific pH ranges. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in DNA and RNA interactions, as well as its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt involves its interaction with nucleic acids. The compound can bind to DNA or RNA, potentially inhibiting their synthesis and function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antiviral or anticancer therapies. The molecular targets and pathways involved include the inhibition of DNA polymerase and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N4-Benzoyl-7/'-OH-Morpholino cytosine tosylate salt can be compared with other similar compounds such as:
N4-Benzoyl cytosine: Lacks the morpholino and tosylate groups, making it less versatile in certain reactions.
Morpholino cytosine: Does not have the benzoyl group, which can affect its binding affinity and reactivity.
N4-Benzoyl-7/'-OH-N-trityl morpholino cytosine: Similar structure but with a trityl group instead of a tosylate group, which can influence its solubility and stability.
Properties
CAS No. |
166239-52-7 |
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Molecular Formula |
C23H26N4O7S |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-[1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C16H18N4O4.C7H8O3S/c21-10-12-8-17-9-14(24-12)20-7-6-13(19-16(20)23)18-15(22)11-4-2-1-3-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h1-7,12,14,17,21H,8-10H2,(H,18,19,22,23);2-5H,1H3,(H,8,9,10)/t12-,14+;/m0./s1 |
InChI Key |
GVUHNEHUZJYDJH-DSHXVJGRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](O[C@H](CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC(CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(OC(CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Origin of Product |
United States |
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